molecular formula C₁₉H₁₄D₈N₆O₃S B1154399 N-Desisopropyl Delavirdine-d8

N-Desisopropyl Delavirdine-d8

Cat. No.: B1154399
M. Wt: 422.53
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desisopropyl Delavirdine-d8 is a deuterated analog of N-Desisopropyl Delavirdine, a metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Delavirdine. The compound is isotopically labeled with eight deuterium atoms, replacing hydrogen at specific positions (SIL type: Deuterium) . Key properties include:

  • Molecular Formula: C₁₉D₈H₁₄N₆O₄S
  • Molecular Weight: 438.53 g/mol
  • Exact Mass: 438.193
  • Transport Conditions: Room temperature .

Deuterated analogs like this are primarily used as internal standards in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies, ensuring precise quantification of parent drugs and metabolites in biological matrices .

Properties

Molecular Formula

C₁₉H₁₄D₈N₆O₃S

Molecular Weight

422.53

Synonyms

N-[2-[[4-(3-Amino-2-pyridinyl)-1-piperazinyl]carbonyl]-1H-indol-5-yl]methanesulfonamide-d8;  1-(3-Amino-2-pyridinyl)-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]piperazine-d8;  N-Desisopropyldelavirdine-d8;  U 96183-d8_x000B_

Origin of Product

United States

Comparison with Similar Compounds

6’-Hydroxy N-Desisopropyl Delavirdine-d8

Key Attributes :

  • Molecular Formula : C₁₉D₈H₁₄N₆O₄S (identical to this compound) .
  • Functional Group : Addition of a hydroxyl (-OH) group at the 6’ position of the pyridine ring.
  • Exact Mass : 438.193 .
  • Product Code : TRC-H936542-10MG .

Differentiating Factors :

  • This modification may influence metabolic pathways, as hydroxylation is a common Phase I metabolism reaction.
  • Applications: Likely serves as a metabolite reference standard in drug disposition studies .

N-Desisopropyl Delavirdine N-Sulfate-d8

Key Attributes :

  • Molecular Formula : C₁₉D₈H₁₄N₆O₆S₂ (additional sulfate group) .
  • Molecular Weight : 502.594 g/mol .
  • Exact Mass : 502.154 .
  • Product Code : TRC-D290577-50MG .

Differentiating Factors :

  • The sulfate moiety (-SO₃H) significantly increases molecular weight and alters charge distribution, affecting bioavailability and protein-binding affinity. Sulfation is a Phase II metabolic conjugation reaction, making this compound a critical reference for identifying sulfated metabolites.
  • Applications: Used in studies exploring hepatic sulfotransferase activity or drug-drug interactions .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Exact Mass Primary Application
This compound C₁₉D₈H₁₄N₆O₄S 438.53 None (parent analog) 438.193 LC-MS internal standard
6’-Hydroxy this compound C₁₉D₈H₁₄N₆O₄S 438.53 Hydroxyl (-OH) 438.193 Metabolite quantification
N-Desisopropyl Delavirdine N-Sulfate-d8 C₁₉D₈H₁₄N₆O₆S₂ 502.59 Sulfate (-SO₃H) 502.154 Sulfation pathway studies

Research Implications

  • Stability and Handling : All three compounds are made-to-order with short shelf lives, requiring stringent storage conditions (e.g., room temperature transport) to maintain isotopic integrity .
  • Analytical Utility: Deuterium labeling ensures minimal interference from endogenous compounds in LC-MS, enabling high sensitivity. The hydroxy and sulfate derivatives are indispensable for mapping Delavirdine’s metabolic fate .
  • Pharmacokinetic Relevance : Structural differences directly impact solubility, membrane permeability, and clearance rates. For instance, sulfated metabolites typically exhibit faster renal excretion due to increased hydrophilicity .

Q & A

Q. What ethical safeguards are critical when using this compound in preclinical studies involving animal models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and power analysis to minimize animal use. Obtain approval from institutional animal care committees and disclose all adverse events in publications. Use humane endpoints (e.g., weight loss >20%) to terminate experiments early if necessary .

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